molecular formula C19H17NO B11847320 2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine

2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine

Cat. No.: B11847320
M. Wt: 275.3 g/mol
InChI Key: HKQRJEFCGSJXSD-UHFFFAOYSA-N
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Description

2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine is a substituted 1,1'-biphenyl compound of significant interest in medicinal chemistry and pharmaceutical research . Its molecular structure incorporates a benzyloxy group, a pharmacophore demonstrated to enhance biological activity and permeability in drug-like molecules . This compound is recognized for its research value in the development of novel therapeutic agents, particularly as a chemical intermediate in the synthesis of potential inhibitors for viral targets . Specific patent literature identifies structurally related substituted 1,1'-biphenyl compounds as being investigated for their utility in methods of treating Hepatitis B Virus (HBV) and Hepatitis Delta Virus (HDV) infections . The benzyloxy moiety is a key functional group in various pharmacologically active molecules. Research on analogous compounds has shown that the introduction of a benzyloxy pharmacophore can lead to highly potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases such as Parkinson's . These inhibitor compounds demonstrate significant blood-brain barrier permeability, suggesting that the benzyloxy group can contribute to favorable physicochemical properties for central nervous system (CNS) bioavailability . The compound is supplied for research purposes as a building block for the synthesis of more complex molecules and for screening in drug discovery programs. It is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

3-(2-phenylmethoxyphenyl)aniline

InChI

InChI=1S/C19H17NO/c20-17-10-6-9-16(13-17)18-11-4-5-12-19(18)21-14-15-7-2-1-3-8-15/h1-13H,14,20H2

InChI Key

HKQRJEFCGSJXSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC=C3)N

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 Benzyloxy 1,1 Biphenyl 3 Amine

Carbon-Carbon Bond Formation Strategies for the Biphenyl (B1667301) Core

The construction of the biphenyl scaffold is a critical step in the synthesis of 2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine. Various methods, both catalytic and non-catalytic, can be employed to achieve this key transformation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction stands as a premier and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this typically involves the reaction of a suitably substituted bromoaniline derivative with a benzyloxyphenylboronic acid or ester.

A plausible synthetic route commences with the protection of a nitrophenol derivative, followed by Suzuki-Miyaura coupling and subsequent reduction of the nitro group to the desired amine. For instance, a synthetic pathway could involve the coupling of 2-(benzyloxy)-1-bromobenzene with 3-aminophenylboronic acid or, more strategically, coupling a protected amino-functionalized boronic acid with a benzyloxy-functionalized aryl halide.

Key to the success of the Suzuki-Miyaura coupling is the careful selection of the palladium catalyst, ligands, and reaction conditions. A variety of palladium sources, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), are commonly employed. The choice of phosphine (B1218219) ligand is also crucial in influencing the efficiency of the catalytic cycle.

Catalyst System ComponentExamplesRole in Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄The active catalyst that facilitates the cross-coupling.
Ligand Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃), SPhosStabilizes the palladium center and influences reactivity and selectivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species and neutralizes the acid produced.
Solvent Toluene (B28343), Dioxane, DMF, Water/Organic mixturesSolubilizes reactants and influences reaction rate and yield.

The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired biphenyl product while minimizing side reactions. The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it a highly effective strategy for the synthesis of complex molecules like this compound.

Alternative Transition Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura reaction is prevalent, other transition metal-catalyzed cross-coupling reactions can also be employed for the synthesis of the biphenyl core.

The Ullmann reaction , one of the earliest methods for biaryl synthesis, involves the copper-promoted coupling of two aryl halides. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications utilizing soluble copper catalysts and ligands have made this reaction more practical. wikipedia.org For the synthesis of this compound, an Ullmann coupling could potentially be used to couple a benzyloxy-substituted aryl halide with an amino-substituted aryl halide, though chemoselectivity and the need for protecting groups would be significant considerations.

Other palladium-catalyzed reactions, such as the Stille and Negishi couplings, which utilize organotin and organozinc reagents, respectively, also offer alternative routes to biphenyls. researchgate.net The choice of a particular coupling reaction often depends on the availability of starting materials, functional group compatibility, and the desired scale of the synthesis.

Non-Catalytic Approaches to Biphenyl Ring Assembly

In addition to metal-catalyzed methods, some non-catalytic approaches can be considered for the formation of the biphenyl ring system, although they are generally less common for the synthesis of highly functionalized biphenyls.

The Pschorr reaction offers a pathway to biaryls through the intramolecular cyclization of a diazonium salt. organic-chemistry.org This reaction involves the diazotization of an appropriately substituted aniline derivative, followed by a copper-catalyzed radical cyclization to form the biphenyl bond. wikipedia.org While effective for certain structures, the yields of the Pschorr reaction can be moderate, and the synthesis of the required precursor can be complex. wikipedia.org

Introduction and Manipulation of the Benzyloxy Functional Group

The benzyloxy group serves as a crucial element in the target molecule, often introduced as a protecting group for a hydroxyl functionality. Its introduction and subsequent manipulation require careful consideration of regioselectivity and compatibility with other synthetic steps.

Regioselective Benzylation Procedures

The introduction of the benzyl (B1604629) group is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis . organic-chemistry.org This involves the deprotonation of a phenolic precursor with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride.

The regioselectivity of the benzylation is paramount, especially when multiple hydroxyl groups are present in the precursor molecule. For the synthesis of this compound, a likely precursor is a dihydroxynitrobiphenyl or a related derivative. Selective benzylation of one hydroxyl group over another can be achieved by exploiting differences in their acidity or steric hindrance. The choice of base, solvent, and reaction temperature can significantly influence the regioselectivity of the benzylation reaction. For instance, using a milder base or a bulkier base can favor the reaction at the more accessible or more acidic hydroxyl group.

Alternative benzylation methods that proceed under neutral or acidic conditions, such as the use of benzyl trichloroacetimidate, can be advantageous when the substrate is sensitive to basic conditions. organic-chemistry.org

Protecting Group Chemistry of Phenolic Precursors

In a multi-step synthesis, the hydroxyl group that will ultimately bear the benzyloxy moiety is often introduced early in the synthetic sequence. Therefore, it may need to be protected during subsequent reactions. The benzyl group itself is a common and robust protecting group for alcohols and phenols. commonorganicchemistry.com

The stability of the benzyl ether to a wide range of reaction conditions makes it a valuable protecting group. It is generally stable to acidic and basic conditions, as well as to many oxidizing and reducing agents.

The removal of the benzyl protecting group, or debenzylation, is a key step in many synthetic routes. The most common method for cleaving a benzyl ether is through palladium-catalyzed hydrogenolysis . jk-sci.com This reaction involves the use of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), to cleave the benzylic C-O bond, regenerating the hydroxyl group and producing toluene as a byproduct. jk-sci.com This method is generally clean and high-yielding. However, care must be taken if other functional groups in the molecule, such as nitro groups or alkenes, are also susceptible to reduction under these conditions. In such cases, alternative debenzylation methods, such as treatment with strong acids or oxidative cleavage, may be employed, provided they are compatible with the other functionalities present in the molecule. organic-chemistry.org

Installation and Transformation of the Amine Functionality

The introduction of the amine group onto the biphenyl core is a pivotal step in the synthesis of the target molecule. This is most commonly achieved by the reduction of a corresponding nitro compound, a robust and well-established transformation. Direct amination methods, while less common for this specific substrate, represent an alternative synthetic strategy.

The reduction of an aromatic nitro group is a fundamental and widely used method for the preparation of aromatic amines. chemrxiv.orgwikipedia.org In the context of synthesizing this compound, a common precursor is 2'-(Benzyloxy)-3-nitro-[1,1'-biphenyl]. This intermediate is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. For instance, 2-benzyloxy-1-bromo-3-nitrobenzene can be coupled with (3-aminophenyl)boronic acid or, more commonly, 2-benzyloxy-bromobenzene is coupled with (3-nitrophenyl)boronic acid. cjph.com.cngoogle.com

Once the nitro-biphenyl precursor is obtained, catalytic hydrogenation is the preferred method for its reduction due to high efficiency and clean conversion. google.com Palladium on carbon (Pd/C) is a frequently employed catalyst for this transformation. commonorganicchemistry.comsmolecule.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or ethyl acetate.

A key consideration in the synthesis of the parent compound, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, is that the hydrogenation step can simultaneously achieve the reduction of the nitro group and the deprotection (debenzylation) of the benzyloxy group to a hydroxyl group. cjph.com.cnsmolecule.com This one-pot reaction is highly efficient, often proceeding with high yields. smolecule.com

Table 1: Comparison of Catalytic Systems for Nitro Group Reduction

Catalyst Reducing Agent Solvent Conditions Yield Notes
Palladium on Carbon (Pd/C) H₂ gas Ethanol/Methanol Room Temperature, 1-12h >90% Most common and efficient method; can also cleave benzyl ethers. cjph.com.cncommonorganicchemistry.com
Raney Nickel H₂ gas Ethanol Room Temperature High Effective alternative to Pd/C, especially if dehalogenation is a concern on other parts of the molecule. wikipedia.orgcommonorganicchemistry.com
Iron (Fe) powder Acetic Acid/HCl Ethanol/Water Reflux Good-High A classic, cost-effective method suitable for large-scale synthesis; works well in acidic media. wikipedia.orgcommonorganicchemistry.com
Tin(II) Chloride (SnCl₂) HCl Ethanol Room Temperature/Reflux Good-High Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. wikipedia.org

| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol | Room Temperature | Variable | Can be selective for one nitro group if multiple are present. wikipedia.org |

The choice of catalyst and reaction conditions can be tailored to achieve the desired outcome. For the synthesis of this compound specifically, conditions would need to be optimized to prevent the cleavage of the benzyl ether, for instance, by using a less aggressive catalyst or carefully controlling reaction time and hydrogen pressure.

Direct amination involves the formation of a carbon-nitrogen bond directly on the biphenyl ring. While less common than the nitro reduction route for this specific target, several methodologies exist for the amination of aromatic compounds. These methods can be advantageous by shortening the synthetic sequence.

One approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromo-[1,1'-biphenyl]) and an amine source. However, this would require a different biphenyl precursor.

Other direct amination techniques include nucleophilic aromatic substitution (SNAAr), which is generally limited to rings activated by strong electron-withdrawing groups. For a standard biphenyl ring, more advanced methods might be necessary. For example, electrochemical oxidation of biphenyl in the presence of pyridine has been shown to lead to aminobiphenyl products. nih.gov Another strategy involves a visible-light-mediated reaction of biphenyl with ammonium (B1175870) carbamate. nih.gov These modern methods, however, often present challenges in controlling regioselectivity, which is crucial for the synthesis of a specific isomer like this compound.

Stereochemical Control in Synthesis

Biphenyls can exhibit a form of axial chirality known as atropisomerism. pharmaguideline.com This phenomenon occurs when rotation around the single bond connecting the two phenyl rings (the pivotal bond) is sufficiently hindered by bulky substituents at the ortho positions. youtube.comyoutube.com This restricted rotation can lead to stable, non-superimposable mirror-image conformations (enantiomers). researchgate.net

For atropisomerism to be observed, there must be at least three large ortho substituents on the biphenyl core. youtube.com In the case of this compound, there is one bulky benzyloxy group at an ortho (2') position. The other ortho positions (2, 6, and 6') are unsubstituted. The amine group is in a meta (3) position, which does not directly contribute to steric hindrance around the pivotal bond.

Given that there is only one large ortho substituent, free rotation around the C-C single bond is generally expected, and the molecule is unlikely to be chiral or exhibit stable atropisomers under normal conditions. youtube.com The energy barrier to rotation would not be high enough to allow for the isolation of individual enantiomers. researchgate.net

However, if additional bulky groups were introduced at the other ortho positions (2 or 6), the potential for atropisomerism would increase significantly. The control of stereochemistry in such a synthesis would then become a critical aspect, potentially requiring the use of chiral catalysts or resolving agents to obtain enantiomerically pure products. rsc.org

Scale-Up Considerations and Process Chemistry Development

Transitioning the synthesis of this compound from a laboratory scale to industrial production introduces several challenges that must be addressed through careful process chemistry development. enamine.net

Key considerations for scale-up include:

Suzuki-Miyaura Coupling: The palladium catalyst and phosphine ligands used in the preceding Suzuki coupling step can be expensive. google.com Process optimization would focus on minimizing catalyst loading (mol%), exploring more cost-effective ligands, and ensuring efficient catalyst removal from the final product. The choice of base (e.g., sodium carbonate, potassium phosphate) and solvent system also impacts reaction kinetics, yield, and waste disposal. google.comgoogle.com

Catalytic Hydrogenation: The reduction of the nitro precursor is a highly exothermic reaction. On a large scale, efficient heat management is crucial to prevent runaway reactions and ensure safety. The use of hydrogen gas under pressure requires specialized high-pressure reactors and stringent safety protocols. Catalyst handling (e.g., pyrophoric nature of Pd/C when dry) and filtration after the reaction are also significant operational steps.

Solvent Selection and Recovery: The choice of solvents must balance reaction performance with environmental impact, cost, and ease of recovery. Developing processes that minimize solvent use or employ greener solvents is a key goal in modern process chemistry.

Purification: Crystallization is often the preferred method for purification on a large scale as it is generally more cost-effective and scalable than chromatography. Developing a robust crystallization process to ensure high purity and consistent crystal form of the final product is a critical development step.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is necessary. This includes understanding thermal stability, potential for runaway reactions, and toxicity of all materials involved.

A patent for a related compound highlights that a synthetic route involving a Suzuki coupling followed by catalytic hydrogenation is suitable for large-scale industrial production, suggesting that these steps are amenable to scale-up with proper engineering and safety controls. google.com

Chemical Reactivity and Transformations of 2 Benzyloxy 1,1 Biphenyl 3 Amine

Reactions Involving the Amine Functional Group

The amine group in 2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine is a key site for a range of chemical reactions, including acylation, nucleophilic substitution, and the formation of imines.

Acylation Reactions (e.g., Amide Formation)

The primary amine functionality of this compound can readily undergo acylation reactions to form amides. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com This reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

A common method for amide synthesis involves the reaction of a carboxylic acid with an amine. lumenlearning.com However, this direct reaction is often slow and may require catalysts or dehydrating agents to proceed efficiently. masterorganicchemistry.comlumenlearning.com One approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid to form an "active ester" that is more susceptible to nucleophilic attack by the amine. masterorganicchemistry.com

The table below summarizes representative acylation reactions involving primary amines, illustrating the general conditions and types of products formed.

Acylating AgentAmineProductConditions
Acyl Halide (e.g., Benzoyl chloride)Primary AmineN-Substituted AmideMild conditions, often with a base to neutralize the resulting acid. masterorganicchemistry.com
Acid Anhydride (B1165640) (e.g., Acetic anhydride)Primary AmineN-Substituted AmideGenerally mild conditions. masterorganicchemistry.com
Carboxylic AcidPrimary AmineN-Substituted AmideOften requires heat or the use of a coupling agent (e.g., DCC). masterorganicchemistry.com

This table presents generalized reaction conditions for the acylation of primary amines and is intended for illustrative purposes.

Nucleophilic Substitution Reactions

The amine group of this compound can act as a nucleophile in substitution reactions. In nucleophilic aromatic substitution (SNAᵣ) reactions, an amine can displace a suitable leaving group on an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. youtube.comnih.gov The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov While direct participation of this compound in such reactions is specific to the reaction partner, the general principle involves the nitrogen atom's lone pair attacking an electron-deficient aromatic carbon. youtube.com

Another type of nucleophilic substitution involves the reaction with alkyl halides, although this can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. The reaction of amines with alkyl halides is a classic method for N-alkylation.

The following table outlines general nucleophilic substitution reactions involving amines.

ElectrophileAmineProduct TypeGeneral Conditions
Activated Aryl HalidePrimary AmineSecondary Aryl AminePresence of electron-withdrawing groups on the aryl halide. youtube.comnih.gov
Alkyl HalidePrimary AmineSecondary AmineCan lead to over-alkylation.
EpoxidePrimary Amineβ-Amino AlcoholRing-opening reaction.

This table provides a general overview of nucleophilic substitution reactions involving primary amines.

Formation of Imines and Schiff Bases

Primary amines, such as this compound, react with aldehydes or ketones to form imines, also known as Schiff bases. ajgreenchem.comredalyc.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. ajgreenchem.com The formation of the C=N double bond is a key characteristic of this reaction. researchgate.net These reactions are often catalyzed by an acid or base and may require the removal of water to drive the equilibrium towards the product. redalyc.org

Recent research has focused on developing greener and more efficient methods for imine synthesis, such as using water as a solvent and hydrogen peroxide as an oxidant, catalyzed by vanadium pentoxide (V₂O₅). bohrium.com

Below is a table summarizing the formation of imines from primary amines and carbonyl compounds.

Carbonyl CompoundAmineProductGeneral Conditions
AldehydePrimary AmineAldimine (Schiff Base)Acid or base catalysis, often with removal of water. redalyc.org
KetonePrimary AmineKetimine (Schiff Base)Generally less reactive than aldehydes; may require more forcing conditions. redalyc.org

This table illustrates the general reaction for the formation of imines from primary amines and carbonyl compounds.

Diazotization and Subsequent Transformations

The primary aromatic amine group of this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures. organic-chemistry.orglibretexts.org The result is the formation of a diazonium salt. organic-chemistry.org

Aryl diazonium salts are valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂). libretexts.orgmasterorganicchemistry.com They can undergo a variety of subsequent transformations, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl⁻, Br⁻) or cyanide (CN⁻) using a copper(I) salt catalyst.

Schiemann Reaction: Replacement with fluoride (B91410) (F⁻) using fluoroboric acid (HBF₄).

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder instead of a copper(I) salt.

Replacement by an Iodide: Reaction with potassium iodide (KI).

Replacement by a Hydroxyl Group: Heating in the presence of water.

Azo Coupling: Reaction with activated aromatic compounds to form azo compounds, which are often colored dyes. organic-chemistry.org

The stability of aryl diazonium salts is significantly greater than that of their aliphatic counterparts, which are highly unstable and tend to decompose rapidly. organic-chemistry.orglibretexts.org

Reactions Involving the Benzyloxy Ether Linkage

The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl group. Its removal, or deprotection, is a common and important transformation.

Catalytic Hydrogenation for Benzyloxy Deprotection

A primary method for the deprotection of a benzyloxy group is catalytic hydrogenation. organic-chemistry.orgnih.gov This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen gas atmosphere. organic-chemistry.orgnih.govacs.org The reaction results in the cleavage of the benzyl-oxygen bond to yield the corresponding phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org

This method is widely used due to its efficiency and the clean nature of the reaction. nih.gov However, care must be taken when other reducible functional groups, such as alkenes, alkynes, or nitro groups, are present in the molecule, as they may also be reduced under these conditions. organic-chemistry.org In such cases, alternative deprotection methods or the use of more selective catalysts may be necessary. For instance, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be employed to control the amount of available hydrogen. organic-chemistry.org

Recent developments have explored the use of mixed catalyst systems, such as palladium on carbon combined with niobic acid on carbon (Nb₂O₅/C), to facilitate the hydrogenative deprotection of benzyl (B1604629) groups. nih.gov

The table below provides a summary of the catalytic hydrogenation for benzyloxy deprotection.

SubstrateCatalystHydrogen SourceProductByproduct
Benzyl EtherPd/CH₂ gasAlcohol/PhenolToluene
Benzyl EtherPd/C1,4-CyclohexadieneAlcohol/PhenolToluene, Benzene (B151609)

This table outlines the general conditions for the deprotection of benzyl ethers via catalytic hydrogenation.

Selective Cleavage Methods of the Benzyl Ether

The benzyl ether in this compound serves as a robust protecting group for the hydroxyl functionality. Its removal is a critical step in the synthesis of the corresponding phenol, 3'-amino-[1,1'-biphenyl]-2-ol, a key intermediate for various applications. Several methods can be employed for the selective cleavage of this ether linkage, with catalytic hydrogenation being one of the most common and efficient approaches.

Catalytic Hydrogenation:

This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally carried out under mild conditions and offers high yields. A notable example is the one-pot hydrogenation and debenzylation of a related nitro-substituted precursor, 3'-nitro-2'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. In this process, the nitro group is simultaneously reduced to an amine, and the benzyl ether is cleaved to a hydroxyl group. smolecule.comgoogle.com

Table 1: Conditions for Catalytic Hydrogenation-Debenzylation

Reagent/CatalystSolventPressureTemperatureYieldReference
10% Pd/CNot Specified1 atmAmbient90% smolecule.com

This one-pot reaction highlights the efficiency of catalytic hydrogenation for simultaneous deprotection and reduction, streamlining the synthetic sequence. smolecule.com The choice of solvent and the specific catalyst loading can be optimized to ensure complete conversion and minimize side reactions.

Other methods for benzyl ether cleavage exist, such as using strong acids or oxidizing agents, but these may not be suitable for a substrate like this compound due to the presence of the acid-sensitive amine group and the potential for oxidation of the aromatic rings or the amine itself.

Reactivity of the Biphenyl (B1667301) Core and Aromatic Substitution Patterns

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the amino group and the benzyloxy group—play a crucial role in determining the position of incoming electrophiles.

The amino group (-NH2) is a strongly activating, ortho-, para-directing group. The benzyloxy group (-OCH2Ph) is also an activating, ortho-, para-directing group. The interplay of these two groups will dictate the regioselectivity of substitution reactions.

On the ring bearing the amino group, electrophilic attack will be directed to the positions ortho and para to the amine. However, steric hindrance from the adjacent phenyl ring may influence the accessibility of the ortho positions. On the ring bearing the benzyloxy group, substitution will be directed to the positions ortho and para to this group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. However, the strongly activating nature of the amine group can lead to multiple nitrations and oxidation, often requiring protection of the amine group (e.g., as an amide) before nitration. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. These reactions are often challenging with anilines due to the Lewis basicity of the amine, which can complex with the Lewis acid catalyst.

The precise outcome of these reactions on this compound would require experimental investigation, as the combined electronic and steric effects of the substituents will determine the final substitution pattern.

Oxidative and Reductive Transformations of the Compound

The functional groups present in this compound allow for a variety of oxidative and reductive transformations.

Oxidative Transformations:

The primary amino group can be oxidized to various functional groups. For instance, primary aromatic amines can be oxidized to nitroso, nitro, or azo compounds depending on the oxidant and reaction conditions. Electrochemical oxidation of primary amines can lead to the formation of imines or nitriles. mdpi.com The benzylic position of the ether is also susceptible to oxidation, potentially leading to the formation of a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. smolecule.com

Reductive Transformations:

While the amine and benzyl ether are generally stable to common reducing agents, related nitro-substituted precursors are readily reduced. The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of aromatic amines.

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

ReagentConditionsNotesReference
H2, Pd/CMild pressure and temperatureCommonly used for clean and efficient reductions. smolecule.com
Sn, HClAcidic conditionsA classic method for nitro group reduction. masterorganicchemistry.comscispace.com
Fe, HClAcidic conditionsAnother widely used metal/acid combination. masterorganicchemistry.com
NaBH4, CuCl2Mild conditionsEffective for the reduction of nitroalkenes and some aromatic nitro compounds. beilstein-journals.orgchemrxiv.org

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For instance, catalytic hydrogenation is effective for the simultaneous reduction of a nitro group and cleavage of a benzyl ether. smolecule.com

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in the synthesis of the corresponding phenol, a method that cleaves the benzyl ether without affecting the amine or the biphenyl core is required. Catalytic hydrogenation under neutral conditions is a prime example of a chemoselective transformation in this system. Conversely, protection of the amine group, for instance by acylation to form an amide, would allow for subsequent reactions on the aromatic rings without interference from the basic amine. masterorganicchemistry.com

Regioselectivity pertains to the control of the position of reaction on the aromatic rings. As discussed in section 3.3, the directing effects of the amine and benzyloxy groups will govern the regioselectivity of electrophilic aromatic substitution. To achieve a specific substitution pattern, it may be necessary to employ blocking groups or to introduce substituents in a specific order during a multi-step synthesis.

The synthesis of the related 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid from 2-benzyloxy-1-bromo-3-nitrobenzene provides a practical illustration of chemo- and regioselectivity. google.com The Suzuki coupling reaction is regioselective, forming the biphenyl linkage at the position of the bromine atom. The subsequent one-pot hydrogenation is chemoselective, reducing the nitro group and cleaving the benzyl ether while leaving the carboxylic acid group intact. smolecule.comgoogle.com This highlights how a well-designed synthetic strategy can exploit the inherent reactivity of different functional groups to achieve a desired molecular architecture.

Derivatization and Analog Synthesis Based on the 2 Benzyloxy 1,1 Biphenyl 3 Amine Scaffold

Modifications on the Biphenyl (B1667301) Substituent Pattern

The arrangement of substituents on the biphenyl core of 2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine is a crucial factor influencing its three-dimensional conformation and electronic characteristics. Researchers have investigated numerous modifications to elucidate and optimize its structure-activity relationships (SAR).

A key synthetic route to achieve this diversity is the Suzuki-Miyaura cross-coupling reaction. smolecule.com This palladium-catalyzed reaction effectively joins an aryl halide with an arylboronic acid. For example, 2-benzyloxy-1-bromo-3-nitrobenzene can be coupled with various substituted phenylboronic acids to introduce a wide range of functionalities on one of the phenyl rings. smolecule.comgoogle.com

Precursor 1Precursor 2CatalystResulting Biphenyl Derivative
2-Benzyloxy-1-bromo-3-nitrobenzene3-Carboxyphenylboronic acid[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride3'-Nitro-2'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid

Table 1: Example of Suzuki-Miyaura coupling for biphenyl core modification. smolecule.comgoogle.com

Structural Diversification through Benzyloxy Group Manipulation

The benzyloxy group at the 2'-position offers another site for structural diversification. While the benzyl (B1604629) group contributes to the molecule's lipophilicity and can participate in pi-stacking interactions, its removal or alteration can produce analogs with different physicochemical properties. nih.gov

A fundamental modification is the cleavage of the benzyl ether to yield the corresponding phenol (B47542), 2'-hydroxy-[1,1'-biphenyl]-3-amine. This is often achieved through catalytic hydrogenation, where a palladium on carbon (Pd/C) catalyst is used. smolecule.comgoogle.com This reaction not only increases the polarity and hydrogen-bonding capability of the molecule but also provides a reactive hydroxyl group for further derivatization. This phenolic group can be subsequently alkylated or acylated to generate a new series of ethers and esters.

Furthermore, the benzyl group itself can be modified. Introducing substituents onto the phenyl ring of the benzyloxy moiety allows for the fine-tuning of steric and electronic properties. This can be accomplished by using substituted benzyl halides in the initial synthesis of the ether linkage.

Starting MaterialReagentProduct
2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acidH₂, Pd/C3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Table 2: Debenzylation and nitro group reduction. smolecule.comgoogle.com

Exploration of Amine Derivatives

The primary amine at the 3-position of the biphenyl ring is a highly versatile functional group that has been extensively utilized to create a wide array of derivatives. purdue.edu Its basicity and ability to act as a hydrogen bond donor make it a key pharmacophoric element.

Common derivatization strategies include acylation, sulfonylation, and alkylation. Acylation with various acyl chlorides or anhydrides produces the corresponding amides. For instance, reaction with acetyl chloride would yield N-(2'-(benzyloxy)-[1,1'-biphenyl]-3-yl)acetamide. Similarly, treatment with sulfonyl chlorides, such as methanesulfonyl chloride, affords sulfonamides. researchgate.net These modifications can significantly alter the molecule's electronic properties and lipophilicity.

Reductive amination is another powerful method for derivatization, enabling the conversion of the primary amine into secondary or tertiary amines by reacting it with aldehydes or ketones in the presence of a reducing agent. purdue.edu This approach allows for the introduction of a diverse range of substituents, which can be tailored to improve pharmacokinetic profiles or introduce new interactions with biological targets.

Amine Derivative ClassReagent TypeGeneral Product Structure
AmideAcyl chloride (R-COCl)R-CO-NH-Biphenyl
SulfonamideSulfonyl chloride (R-SO₂Cl)R-SO₂-NH-Biphenyl
Secondary AmineAldehyde (R-CHO) + Reducing AgentR-CH₂-NH-Biphenyl

Table 3: Common derivatization reactions of the amine group.

Synthesis of Hybrid Molecules Incorporating the Biphenyl-Amine Core

The this compound scaffold can be incorporated as a central element in the synthesis of more complex hybrid molecules. daneshyari.comnih.gov This strategy involves covalently linking the biphenyl-amine structure to other pharmacophores or biologically active moieties to create compounds with dual or multi-target activities. daneshyari.com

One approach is to form an amide bond between the amine group of the biphenyl core and a carboxylic acid of another active molecule. This has been used to combine the biphenyl-amine scaffold with fragments known to interact with specific biological targets, potentially leading to synergistic or enhanced effects.

Another strategy involves using the biphenyl-amine as a scaffold onto which different functional units are attached. For example, the amine can be functionalized with a linker that is then connected to another molecular entity. This modular approach allows for the systematic construction of large and complex molecules designed to interact with multiple biological targets. The design of such hybrid molecules is a promising strategy in the development of novel therapeutics against complex diseases. daneshyari.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule with the complexity of 2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals. rsc.orgrsc.org General procedures for acquiring NMR spectra involve dissolving the sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and recording the data on a high-field spectrometer. rsc.org

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the two biphenyl (B1667301) rings and the benzyl (B1604629) group, as well as the methylene (B1212753) protons of the benzyloxy group and the amine (-NH₂) protons.

The aromatic region (typically δ 6.5-8.0 ppm) would contain a complex series of multiplets due to the various protons on the substituted biphenyl system. The five protons of the benzyl group's phenyl ring would likely appear as a multiplet, while the protons on the biphenyl core would have specific splitting patterns determined by their substitution. The two methylene protons (-OCH₂-) of the benzyloxy group would appear as a characteristic singlet, and the amine protons would present as a broad singlet, the chemical shift of which can be concentration-dependent.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data not available - - Aromatic-H
Data not available s (singlet) 2H -OCH₂-

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be characterized by signals for the 19 carbon atoms of the molecule, including those in the two phenyl rings of the biphenyl system, the benzyl group's phenyl ring, and the methylene bridge.

The aromatic carbons would resonate in the typical downfield region (δ 110-160 ppm). The carbon attached to the oxygen of the benzyloxy group and the carbon attached to the amine group would have characteristic chemical shifts influenced by these heteroatoms. The methylene carbon (-OCH₂-) would appear further upfield.

Specific, experimentally-verified ¹³C NMR data for this compound could not be located in the reviewed public literature. rsc.org

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
Data not available Aromatic C

To definitively assign the complex ¹H and ¹³C NMR spectra, 2D NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the carbons of the biphenyl and benzyl rings.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This is particularly powerful for establishing the connectivity between the different parts of the molecule, such as linking the methylene protons to the carbons of the benzyl group and the biphenyl ether oxygen, and confirming the linkage between the two phenyl rings of the biphenyl core.

Detailed 2D NMR studies are essential for the complete and unambiguous structural confirmation of this compound. rsc.org However, specific datasets from these experiments are not available in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, can offer further structural information.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and relatively large molecules like this compound without causing significant fragmentation. In positive ion mode, the expected primary ion would be the protonated molecule, [M+H]⁺. Given the molecular formula C₁₉H₁₇NO, the molecular weight is approximately 275.35 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak at an m/z value corresponding to this protonated species.

While ESI-MS is a standard method for determining the molecular mass of such compounds, specific experimental data for this compound is not documented in the available literature. rsc.org

Table 3: Predicted ESI-MS Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ ~276.14 Data not available

HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition of a molecule, confirming its molecular formula. For this compound (C₁₉H₁₇NO), HRMS would be used to confirm that the experimentally measured mass corresponds precisely to the calculated mass for the molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

A search of scientific databases did not yield specific HRMS data for this compound.

Table 4: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Mass Found Mass

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. For this compound, IR spectroscopy is crucial for confirming the presence of its key structural features: the primary amine, the ether linkage, and the aromatic systems.

The primary amine (-NH₂) group is typically identified by a pair of medium-intensity absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. orgchemboulder.comlibretexts.org The presence of two distinct peaks in this area is a strong indicator of a primary amine (R-NH₂). orgchemboulder.com Additionally, a characteristic N-H bending (scissoring) vibration for primary amines is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The ether functional group (C-O-C) within the benzyloxy moiety is characterized by a strong C-O stretching band, typically found between 1300 and 1000 cm⁻¹. The aromatic nature of the biphenyl core and the benzyl group is confirmed by several signals, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region. wpmucdn.com

Table 1: Expected IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Primary Aromatic AmineN-H Stretch (Asymmetric & Symmetric)3500 - 3300 (two bands)Medium
Primary AmineN-H Bend (Scissoring)1650 - 1580Variable
Aromatic AmineC-N Stretch1335 - 1250Strong
Aromatic RingsC-H Stretch3100 - 3000Variable
Aromatic RingsC=C Stretch1600 - 1450Variable
Benzyl EtherC-O-C Asymmetric Stretch1275 - 1200Strong
Benzyl GroupCH₂ Bend1495 - 1450Variable

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The biphenyl structure of this compound, with its extensive network of π-electrons, makes it highly active in the UV region. The absorption of UV light promotes electrons from a lower energy π orbital to a higher energy π* orbital.

The benzene (B151609) ring itself typically absorbs around 256 nm. In arylamines, the non-bonding lone-pair electrons on the nitrogen atom interact with the aromatic π-electron system, which shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). libretexts.org For aniline, the λmax is around 280 nm. libretexts.org The extended conjugation of the biphenyl system in the target molecule is expected to shift this absorption to an even longer wavelength.

UV-Vis spectroscopy is also an effective tool for reaction monitoring. For instance, in the synthesis of this compound from its nitro precursor, 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, the progress of the nitro group reduction can be tracked. google.combldpharm.com The disappearance of the absorption peak characteristic of the nitro-aromatic starting material and the simultaneous emergence of the peak corresponding to the aromatic amine product would indicate the progression of the reaction.

Table 2: Typical UV Absorption Maxima (λmax) for Relevant Chromophores
CompoundChromophore SystemTypical λmax (nm)
BenzeneAromatic Ring~ 256
AnilineAmino Group on Aromatic Ring~ 280
BiphenylConjugated Aromatic Rings~ 252

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For this compound, various chromatographic methods are indispensable for assessing its purity, monitoring reaction progress, and for purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile organic compounds. A sample is passed through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. The separation is based on the compound's relative affinity for the two phases.

For this compound, a reversed-phase HPLC method would be highly effective. This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). The compound's purity is determined by analyzing the resulting chromatogram; a single, sharp peak indicates a high degree of purity. The area of the peak is proportional to the concentration of the compound. Detection is commonly achieved using a UV detector set at the molecule's λmax. researchgate.net

Table 3: Illustrative HPLC Purity Analysis Data
Peak No.Retention Time (min)Peak AreaArea %Identity
18.54152801.1Impurity
212.15137590098.9This compound

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction and to assess the purity of a sample. smolecule.com A small amount of the sample is spotted onto a plate coated with an adsorbent (stationary phase), such as silica (B1680970) gel. The plate is then placed in a chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their polarity.

During the synthesis of this compound, TLC can distinguish the product from the starting materials and byproducts. The amine product will have a different retention factor (Rf) value compared to its precursors. Visualization of the spots on the TLC plate can be achieved by exposure to UV light (due to the compound's UV-active aromatic rings) or by staining with an amine-specific reagent. oiv.intresearchgate.net

Table 4: Example TLC Data for Reaction Monitoring
CompoundRf Value (Hexane:Ethyl Acetate 4:1)Visualization
Starting Material (e.g., Nitro precursor)0.55UV Active
Product (this compound)0.40UV Active

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The compound is first vaporized and separated in a GC column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular "fingerprint."

Due to its relatively high molecular weight and polarity, direct analysis of this compound by GC-MS may be challenging. However, analysis can be facilitated by chemical derivatization, for example, by reacting the amine group with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form a more volatile and thermally stable derivative. h-brs.de The mass spectrometer provides the molecular weight of the derivative and a characteristic fragmentation pattern. Key fragments would likely include the molecular ion (M+), a peak corresponding to the stable benzyl cation (m/z 91), and fragments arising from cleavage of the biphenyl bond.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound
m/z ValueIdentity
289[M]⁺ (Molecular Ion)
198[M - C₇H₇]⁺ (Loss of benzyl group)
182[M - C₇H₇O]⁺ (Loss of benzyloxy group)
91[C₇H₇]⁺ (Benzyl/Tropylium cation)

Computational Chemistry and Molecular Modeling of 2 Benzyloxy 1,1 Biphenyl 3 Amine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These methods provide detailed information about electron distribution, orbital energies, and reactivity descriptors.

For aromatic amines and biphenyl (B1667301) systems, DFT calculations are routinely used to determine key electronic parameters. A computational analysis of all 209 polychlorinated biphenyls (PCBs), for instance, revealed a strong correlation between the molecular electrostatic potential (MEP) and the substitution pattern. nih.gov The most toxic congeners were found to have highly positive electrostatic potentials on the aromatic rings and negative potentials on the chlorine atoms. nih.gov Applying this concept to 2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine, the nitrogen atom of the amine group and the oxygen of the benzyloxy group would be regions of negative potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. Conversely, the aromatic protons and the amino hydrogens would exhibit positive potential.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com In a study on 2-(2'-aminophenyl)benzothiazole derivatives, substitution with strong electron-donating groups was shown to influence the FMO energies and, consequently, the molecule's spectral properties. nih.gov For this compound, the electron-donating amine and benzyloxy groups would raise the HOMO energy, making the molecule a good electron donor, while the biphenyl system contributes to the delocalized π-electron cloud of the LUMO.

Table 1: Calculated Electronic Properties for 2-Aminobiphenyl (Analogue) Calculations performed at the B3LYP/6-311+G level of theory provide representative values for a structurally similar compound.*

PropertyCalculated ValueSignificance
HOMO Energy-5.1 eVIndicates electron-donating capability.
LUMO Energy-0.3 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.8 eVRelates to chemical reactivity and stability.
Dipole Moment1.5 DMeasures overall polarity of the molecule.

Data is illustrative and based on typical values for similar aromatic amines.

Conformational Analysis and Potential Energy Surfaces

The biphenyl scaffold is not rigid; the two phenyl rings can rotate around the central C-C single bond. This rotation is governed by a balance between π-orbital overlap, which favors a planar conformation, and steric hindrance between ortho-substituents, which forces the rings to twist. scite.ai For biphenyl itself, the minimum energy conformation occurs at a dihedral angle of approximately 44-45°, with rotational energy barriers at planar (0°) and perpendicular (90°) conformations of about 6.0-8.3 kJ/mol. researchgate.netlibretexts.orgic.ac.uk

In this compound, the bulky benzyloxy group at the 2'-position introduces significant steric hindrance. This forces the phenyl rings into a highly twisted conformation, likely with a large dihedral angle exceeding that of unsubstituted biphenyl. The presence of bulky ortho-substituents dramatically increases the energy barrier to rotation. libretexts.org Conformational isomers that are isolable due to high rotational energy barriers are known as atropisomers. libretexts.org A benchmarking study on substituted biphenyls found that DFT methods like B3LYP-D and B97-D, which account for dispersion interactions, accurately predict these torsional barriers. rsc.org

A Potential Energy Surface (PES) scan, where the energy is calculated as a function of the dihedral angle, would reveal the stable conformations (energy minima) and the transition states for rotation (energy maxima). For this compound, the PES would be asymmetric due to the substitution pattern, with a global minimum at a specific, highly twisted dihedral angle.

Table 2: Calculated Torsional Barriers for Representative Substituted Biphenyls

CompoundOrtho-SubstituentsRotational Barrier (kcal/mol)Method
BiphenylH, H~2.0CCSD(T)
2-FluorobiphenylF, H6.4B3LYP
2,2'-DifluorobiphenylF, F7.4B97-D
2,2'-DichlorobiphenylCl, Cl21.1B97-D
2,2'-DimethylbiphenylMe, Me22.1B97-D

This table illustrates the significant impact of ortho-substituent size on the energy barrier to rotation. Data sourced from various computational studies. researchgate.netrsc.org

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of intermediates and the calculation of activation energies for transition states. For this compound, several reaction types can be explored.

One key reaction is the amination of aryl halides, which can proceed via a nucleophilic aromatic substitution (SNAr) mechanism. Computational studies of SNAr reactions help elucidate the feasibility of different pathways and the role of catalysts by modeling the energy profiles of intermediates and transition states. rsc.org

Furthermore, the reactivity of related N-benzylidene-[1,1'-biphenyl]-2-amines has been explored under photoredox conditions. These studies propose a mechanism involving the generation of α-amino radicals through a proton-coupled single-electron transfer process. medcraveonline.comnih.gov DFT calculations can be employed to model the stability of such radical intermediates and map out the subsequent radical-radical coupling pathways, providing a detailed atomistic picture of the reaction course.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations typically model molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase, such as in a solvent. nih.gov MD simulations model the atomic motions based on a classical force field, providing insights into conformational dynamics, solvation, and intermolecular interactions.

Reactive MD simulations, using force fields like ReaxFF, can even model chemical reactions such as thermal decomposition. A study on polychlorinated biphenyls used this method to investigate decomposition pathways under high temperature and pressure, revealing a multistep radical mechanism initiated by C-Cl bond cleavage. nih.gov Such an approach could be used to predict the thermal stability and degradation products of this compound.

Structure-Reactivity Relationship (SRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate a molecule's structural or computational properties (descriptors) with its biological activity or chemical reactivity. These models are crucial in drug design and toxicology.

For aromatic amines, QSAR models have been developed to predict properties like mutagenicity and carcinogenicity based on descriptors such as orbital energies (HOMO, LUMO) and hydrophobicity (logP). nih.gov Similarly, 3D-QSAR studies on biphenyl amide derivatives as p38 MAP kinase inhibitors have used CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to build predictive models based on steric and electrostatic fields. nih.gov These models generate contour maps that visualize regions where modifying the molecule would enhance or diminish its activity, guiding the design of more potent derivatives. nih.gov

For this compound, a QSAR/SRR study would involve calculating a wide range of descriptors (e.g., electronic, topological, steric) for a series of its derivatives and using statistical methods to build a model that predicts a specific activity, such as receptor binding affinity or enzyme inhibition.

Molecular Docking and Ligand-Target Interaction Analysis (Relevant for related applications)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is essential for drug discovery and for understanding the molecular basis of a compound's biological activity. The process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them based on binding energy.

Studies on related biphenyl derivatives have demonstrated the utility of this approach. For example, docking studies of biphenyl amide derivatives identified key interactions within the active site of p38α MAP kinase, providing a rationale for their inhibitory activity. nih.gov In another study, the carcinogens 4-aminobiphenyl (B23562) and 4,4'-diaminobiphenyl were docked into the enzyme lactoperoxidase to characterize their binding modes. nih.gov These studies highlight the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex.

For this compound, docking could be used to screen for potential protein targets. The amine group could act as a hydrogen bond donor and acceptor, the benzyloxy oxygen as a hydrogen bond acceptor, and the aromatic rings could form π-π stacking or hydrophobic interactions with amino acid residues in a binding pocket.

Table 3: Illustrative Molecular Docking Results for an Aminobiphenyl Analogue Against a Kinase Target

ParameterValueDescription
Binding Affinity (kcal/mol)-8.5A more negative value indicates stronger predicted binding.
Inhibition Constant (Ki, µM)0.57Estimated concentration required to inhibit the protein by 50%.
Key Interacting ResiduesMet109, Leu167, Asp168Amino acids in the binding site forming critical contacts.
Key InteractionsHydrogen bond with Asp168, π-π stacking with Phe89Specific non-covalent bonds stabilizing the complex.

This data is representative of typical docking results for small molecule inhibitors and is not specific to this compound. researchgate.net

Academic Research Applications and Future Trajectories of 2 Benzyloxy 1,1 Biphenyl 3 Amine

Role as a Key Intermediate in Complex Organic Synthesis

The primary application of 2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine in academic research is its function as a pivotal intermediate in the synthesis of more complex molecules. The construction of its core [1,1'-biphenyl] structure is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

In a representative synthesis, a substituted aryl halide, such as 2-benzyloxy-1-bromo-benzene, is coupled with an aminophenylboronic acid, like (3-aminophenyl)boronic acid, in the presence of a palladium catalyst and a base. unito.it The reaction joins the two phenyl rings to form the biphenyl (B1667301) backbone. The benzyloxy and amine groups serve as crucial functional handles for subsequent chemical transformations. The amine group can be readily acylated, alkylated, or used in the formation of heterocycles, while the benzyloxy group can be removed via hydrogenation to reveal a phenol (B47542) if required.

This strategic positioning of functional groups allows for the regioselective elaboration of the molecule, making it a valuable precursor for creating libraries of compounds for screening purposes or for the total synthesis of complex natural products and their analogues. A related compound, 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, is also used as a research intermediate, where the nitro group can be reduced to an amine, further highlighting the synthetic utility of this substituted biphenyl system. bldpharm.comnih.gov

Table 1: Key Synthetic Reactions Involving Biphenyl Scaffolds

Reaction Type Reactants Example Catalyst/Reagents Example Product Type Example
Suzuki Coupling 2-benzyloxy-1-bromo-3-nitrobenzene + 3-carboxyphenylboronic acid PdCl₂(dppf), Base 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid smolecule.com
Suzuki Coupling Aryl Halide + (3-aminophenyl)boronic acid Pd[(C₆H₅)₃P]₄, K₂CO₃ 4'-(benzyloxy)-[1,1'-biphenyl]-3-amine unito.it

| Deamination | o-Dianisidine | NaNO₂, HCl, H₃PO₂ | 3,3'-Dimethoxybiphenyl orgsyn.org |

Contribution to the Development of Novel Molecular Scaffolds

The this compound framework serves as a foundational scaffold for developing new molecular architectures. The biphenyl moiety itself is known to be a mesogenic group, capable of forming liquid crystalline polymers, and its derivatives can exhibit unique properties due to π-π stacking interactions. nih.gov

The presence of the benzyloxy group is particularly significant. It is considered a key pharmacophore in the design of various bioactive molecules, enhancing membrane permeability and participating in crucial binding interactions with biological targets. smolecule.comnih.gov Researchers leverage the this compound structure to build novel heterocyclic systems or to introduce additional functional groups, thereby creating new chemical entities with potentially unique biological or material properties. The ability to modify both the amine and the aromatic rings allows for the systematic exploration of chemical space around the central biphenyl core.

Applications in Medicinal Chemistry and Chemical Biology Research

The structural features of this compound and its derivatives make them highly relevant in medicinal chemistry and chemical biology.

A significant area of research is the development of inhibitors for the enzyme Aldo-Keto Reductase 1C3 (AKR1C3). This enzyme is a drug target in several cancers, including castration-resistant prostate cancer (CRPC) and breast cancer, as it is involved in the synthesis of potent androgens and proliferative prostaglandins. nih.gov

N-phenylanthranilates, which share a biphenyl-like structure, are known to be potent but often nonselective AKR1C3 inhibitors. upenn.edu Research has focused on creating analogues with improved selectivity. The this compound scaffold is used as a starting point for synthesizing more complex inhibitors. For example, it is a precursor for hydroxytriazole-based compounds designed to selectively target AKR1C3. unito.it The amine group is typically functionalized to introduce moieties that interact with the active site of the enzyme, while the benzyloxy-substituted ring occupies a specific pocket, contributing to binding affinity and selectivity. Structure-activity relationship (SAR) studies have shown that substituents on the biphenyl rings are crucial for optimizing inhibitory potency and selectivity over related isoforms like AKR1C2. upenn.edusigmaaldrich.com

Table 2: Research Data on AKR1C3 Inhibitors

Compound Class Target Significance Key Finding Reference
Hydroxytriazole Scaffolds AKR1C3 Selective inhibition is critical for prostate cancer therapy. Inhibition of AKR1C3 suppresses androgen synthesis and prostate cancer cell proliferation. unito.it
N-phenylanthranilate Analogues AKR1C3 Overcoming non-selective inhibition of related isoforms. A meta-carboxylic acid group confers significant AKR1C3 selectivity. upenn.edu

| 3-Phenyl-aminobenzoates | AKR1C3 | Potent and selective active-site inhibition. | Exhibits excellent selectivity over other human AKR isoforms (AKR1C1, AKR1C2, AKR1C4, etc.). | sigmaaldrich.com |

While direct application of this compound in antiprotozoal agents is not widely documented, related scaffolds are under investigation. For instance, benzoxaboroles, which are complex heterocyclic systems, are being developed as anti-trypanosomal drugs. nih.gov The synthesis of such complex molecules often relies on versatile building blocks. The biphenyl core provided by compounds like this compound could serve as a platform for constructing novel agents targeting protozoal enzymes or other essential biomolecules.

The benzyloxy-biphenyl motif is a recurring feature in the design of novel anticancer agents. The rationale is that such structures can mimic endogenous ligands or interact with specific protein targets involved in cancer progression. For example, compounds containing a benzyloxy aromatic ring structure have been developed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer therapy. google.com

Furthermore, derivatives of (2-(benzyloxy)phenyl)methanamine (B111105) have been investigated as potent and selective inhibitors of the enzyme CARM1, which is a therapeutic target for melanoma. researchgate.net Similarly, N-aryl-N'-arylmethylurea derivatives, which can be synthesized from amine precursors, have shown significant antiproliferative activities against various cancer cell lines. nih.gov These examples underscore the potential of this compound as a precursor for generating new classes of anticancer therapeutics.

Potential in Materials Science and Polymer Chemistry

The application of this compound extends beyond the life sciences into materials science. The biphenyl unit is a well-known component in the synthesis of advanced polymers. Biphenyl moieties can induce liquid crystallinity and are known to interact through π-π stacking. nih.gov

These noncovalent interactions can be harnessed to create crosslinked polymers with unique three-dimensional networks and tunable properties. nih.gov The amine functionality on the this compound scaffold provides a reactive site for polymerization, allowing it to be incorporated into polymer backbones or as a pendant group. This could lead to the development of novel materials with specific thermal, mechanical, or optical properties. For example, related biphenyl carboxylic acids are noted as building blocks for more complex organic materials, suggesting a similar potential for amine-functionalized versions. smolecule.com

Table 3: List of Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 400747-78-6 C₁₉H₁₇NO
6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid 1375069-37-6 C₂₀H₁₆O₃
2-Benzyloxy-1-bromo-3-nitrobenzene 120579-58-0 C₁₃H₁₀BrNO₃
3-Carboxyphenylboronic acid 25487-66-5 C₇H₇BO₄
4'-(Benzyloxy)-[1,1'-biphenyl]-3-amine 400747-78-6 C₁₉H₁₇NO
(3-Aminophenyl)boronic acid 30418-59-8 C₆H₈BNO₂
2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid 1636137-55-7 C₂₀H₁₅NO₅
3,3'-Dimethoxybiphenyl 617-33-4 C₁₄H₁₄O₂
o-Dianisidine 119-90-4 C₁₄H₁₆N₂O₂
Aldo-Keto Reductase 1C3 (AKR1C3) N/A Protein
Aldo-Keto Reductase 1C2 (AKR1C2) N/A Protein
3-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-(4′- acetyl-1,1′-biphenyl-3-yl) propanamide N/A C₂₄H₂₂BNO₄
(2-(Benzyloxy)phenyl)methanamine 94030-34-3 C₁₄H₁₅NO
N1-([1,1'-Biphenyl]-2-yl)-N2-benzyloxalamide 1909333-78-3 C₂₁H₁₈N₂O₂
3'-Benzyloxy[1,1-biphenyl]-2-amine 400750-35-8 C₁₉H₁₇NO
3'-Benzyloxy[1,1-biphenyl]-3-amine 400744-17-4 C₁₉H₁₇NO
2'-Benzyloxy[1, 1-biphenyl]-2-amine hydrochloride 1170524-29-4 C₁₉H₁₈ClNO

Catalytic Applications and Ligand Design

The biphenyl scaffold is a cornerstone in the development of high-performance ligands for transition-metal-catalyzed cross-coupling reactions. The specific substitution pattern of this compound offers a unique platform for ligand design, combining the steric and electronic influences of the benzyloxy and amine functionalities. While direct catalytic applications of this compound as a standalone ligand are not extensively documented in the literature, its structural motifs suggest significant potential as a precursor for more complex and highly effective ligand systems, particularly in the realm of palladium-catalyzed reactions.

The primary utility of this compound in catalysis lies in its potential as a synthetic intermediate for the creation of sophisticated phosphine-based ligands. The amine group serves as a versatile handle for the introduction of a phosphine (B1218219) moiety, leading to the formation of P,N-type ligands. These ligands are a critical class of supporting molecules in asymmetric catalysis, where the combination of a soft phosphorus donor and a hard nitrogen donor can effectively stabilize catalytic intermediates and influence enantioselectivity.

The general synthetic strategy to convert a biphenyl amine to a phosphine ligand often involves the reaction of the amine with a chlorophosphine in the presence of a base. For instance, the amine group on the biphenyl backbone can be diazotized and subsequently converted to a phosphine through various synthetic routes, or it can be used to direct ortho-lithiation, followed by quenching with a phosphorus electrophile.

The benzyloxy group at the 2'-position is poised to play a crucial role in modulating the electronic and steric properties of any derived ligand. Its bulky nature can create a well-defined chiral pocket around the metal center, which is essential for achieving high levels of stereocontrol in asymmetric reactions. Furthermore, the oxygen atom of the benzyloxy group can have a secondary coordination interaction with the metal center, potentially enhancing the stability and reactivity of the catalyst.

One of the most prominent areas of application for ligands derived from biphenyl amines is the Buchwald-Hartwig amination, a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. acs.orgresearchgate.netnih.govwikipedia.org Bulky and electron-rich phosphine ligands based on the biphenyl scaffold have proven to be exceptionally effective in this transformation, enabling the coupling of a wide range of aryl halides and amines under mild conditions. wikipedia.orgnih.gov The design of these ligands often focuses on optimizing the steric hindrance to promote the reductive elimination step of the catalytic cycle and to stabilize the active monoligated palladium(0) species. nih.gov

While specific data for ligands derived directly from this compound is not available, the general performance of related biphenyl phosphine ligands in the Buchwald-Hartwig amination is well-documented. The table below illustrates the effectiveness of various Buchwald-type ligands in representative C-N coupling reactions. This data serves as a benchmark for the potential performance of new ligands synthesized from precursors like this compound.

LigandAryl HalideAmineCatalyst SystemYield (%)
SPhos4-ChlorotolueneAnilinePd(OAc)₂, NaOtBu98
XPhos2-BromopyridineMorpholinePd₂(dba)₃, NaOtBu95
RuPhos4-Chloroanisolen-HexylaminePd(OAc)₂, K₃PO₄92
BippyPhos3-ChloropyridineIndole[Pd(cinnamyl)Cl]₂, NaOtBu85 acs.org

The future trajectory for the application of this compound in catalysis will likely involve its use as a building block for novel chiral P,N-ligands. Research in this area would focus on developing efficient synthetic routes to these ligands and evaluating their performance in a variety of asymmetric transformations, such as enantioselective hydroamination, hydrogenation, and allylic alkylation. The modular nature of the biphenyl scaffold allows for systematic tuning of the ligand structure to optimize catalytic activity and selectivity for specific substrates. tcichemicals.com

Challenges and Emerging Research Frontiers for 2 Benzyloxy 1,1 Biphenyl 3 Amine Chemistry

Development of More Sustainable and Green Synthetic Protocols

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. For the synthesis of complex molecules like 2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine, this translates to the development of greener synthetic routes that are more sustainable in the long term. Key areas of focus include the use of renewable starting materials, the reduction of hazardous waste, and the implementation of energy-efficient reaction conditions.

Classical methods for constructing the biphenyl (B1667301) core often rely on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgresearchgate.net While highly effective, these methods can involve the use of toxic solvents, expensive catalysts, and stoichiometric amounts of waste-generating reagents. rsc.org Green chemistry initiatives aim to address these drawbacks. For instance, the use of water as a reaction solvent is highly desirable. Research has demonstrated the successful synthesis of biphenyl carboxylic acids via Suzuki-Miyaura cross-coupling in water using a water-soluble fullerene-supported palladium nanocatalyst. researchgate.net Such approaches, if adapted for the synthesis of this compound, could significantly reduce the environmental impact.

Another avenue for greening the synthesis is the use of solvent-free reaction conditions, which can be achieved through mechanochemical methods like grinding. mdpi.com Additionally, the development of catalytic systems that operate under milder conditions and can be easily recycled is a critical goal. mdpi.com The principles of atom economy, which seek to maximize the incorporation of reactant atoms into the final product, are also central to green synthesis design. rsc.org

Green Chemistry ApproachPotential Application to this compound SynthesisKey Benefits
Use of Renewable Resources Synthesis of precursors from biomass-derived feedstocks. rsc.orgReduced reliance on fossil fuels, potential for biodegradability.
Water as a Solvent Performing cross-coupling reactions in aqueous media. researchgate.netReduced use of volatile organic compounds (VOCs), improved safety.
Solvent-Free Reactions Utilizing mechanochemistry (ball-milling) for coupling steps. mdpi.comElimination of solvent waste, potential for faster reactions.
Recyclable Catalysts Employing solid-supported or nanoparticle catalysts. researchgate.netReduced catalyst waste and cost, simplified product purification.
Energy Efficiency Microwave-assisted synthesis to reduce reaction times. mdpi.comLower energy consumption, faster process development.

Exploration of Unprecedented Reactivity Modes

While the fundamental reactivity of the amine and benzyloxy groups is well-established, the specific steric and electronic environment of this compound could give rise to unprecedented reactivity. The exploration of novel reaction pathways can unlock new synthetic possibilities and lead to the discovery of molecules with unique properties.

One area of interest is the use of photoredox catalysis to access novel transformations. For example, a study on N-benzylidene-[1,1'-biphenyl]-2-amines, a structurally related class of compounds, demonstrated that visible-light-mediated photocatalysis can lead to either a reductive cross-coupling with an aliphatic amine or a homocoupling, depending on the reaction conditions. nih.gov This highlights the potential for selectively forming new carbon-nitrogen or carbon-carbon bonds under mild conditions. Applying similar photoredox strategies to this compound could enable the synthesis of novel diamine derivatives or other complex structures.

The biphenyl core itself can participate in electrophilic aromatic substitution reactions. youtube.com The directing effects of the existing substituents will govern the regioselectivity of such reactions. A thorough investigation into the nitration, halogenation, or acylation of this compound could provide access to a new range of functionalized derivatives with potentially interesting biological or material properties.

Advanced Characterization Techniques for Complex Systems

A deep understanding of the structure-property relationships of this compound and its derivatives requires the use of advanced characterization techniques. Beyond standard spectroscopic methods (NMR, IR, Mass Spectrometry), a combination of experimental and computational approaches can provide detailed insights into the molecule's three-dimensional structure, intermolecular interactions, and electronic properties.

X-ray crystallography is a powerful tool for determining the precise solid-state structure of a molecule, including bond lengths, bond angles, and conformational preferences. mdpi.com For a molecule like this compound, which has rotational freedom around the biphenyl bond, crystallographic data can reveal the preferred dihedral angle in the solid state.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. researchgate.netacs.org DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties like the molecular electrostatic potential, which can help in understanding the molecule's reactivity. nih.gov Hirshfeld surface analysis, another computational tool, can be used to visualize and quantify intermolecular interactions in the crystal lattice, providing insights into the packing and stability of the solid-state structure. mdpi.commdpi.com

Characterization TechniqueInformation Gained for this compound
Single-Crystal X-ray Diffraction Precise 3D structure, bond lengths and angles, conformation, intermolecular interactions in the solid state. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation, and dynamics.
Infrared (IR) and Raman Spectroscopy Identification of functional groups and vibrational modes. wikipedia.org
Density Functional Theory (DFT) Calculations Optimized geometry, electronic structure, molecular orbital energies, electrostatic potential. researchgate.netacs.orgnih.gov
Hirshfeld Surface Analysis Visualization and quantification of intermolecular contacts in the crystal packing. mdpi.commdpi.com

Integration with Artificial Intelligence and Machine Learning for Synthetic Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis. nih.govresearchgate.net For a target molecule like this compound, these computational tools can be applied at various stages, from the initial design of synthetic routes to the prediction of reaction outcomes and the optimization of reaction conditions.

Machine learning models can be trained on large datasets of chemical reactions to predict the likelihood of success for a given transformation, as well as to optimize reaction parameters such as temperature, solvent, and catalyst. acm.org64.238.159 This can significantly reduce the number of experiments needed, saving time and resources. In the context of this compound, ML could be used to predict the regioselectivity of further functionalization reactions or to identify the optimal conditions for challenging coupling steps.

The "Design-Build-Test-Learn" cycle in synthetic biology provides a framework for how AI can be integrated into the chemical discovery process. nih.gov AI can assist in designing new derivatives of this compound with desired properties, and the experimental data from the synthesis and testing of these derivatives can then be used to further train and refine the AI models.

Multicomponent Reactions and Cascade Processes

To enhance synthetic efficiency and build molecular complexity rapidly, chemists are increasingly turning to multicomponent reactions (MCRs) and cascade processes. These strategies involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants, or a series of intramolecular reactions that occur sequentially without the need for isolating intermediates. nih.govbohrium.com20.210.105

While specific MCRs involving this compound have not been reported, the amine functionality of this molecule makes it a prime candidate for inclusion in various known MCRs. For example, the Ugi reaction, a well-known MCR, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. beilstein-journals.org Using this compound as the amine component in an Ugi reaction could lead to a library of complex, highly substituted molecules with potential biological activity.

Cascade reactions offer another elegant approach to building complex molecular architectures. acs.orgnih.gov A cascade process could be designed that is initiated by a reaction at the amine or on one of the aromatic rings of this compound, followed by a series of intramolecular cyclizations or rearrangements to form polycyclic structures. For instance, a reaction sequence could be envisioned where an initial functionalization is followed by an intramolecular cyclization involving the benzyloxy group, leading to novel heterocyclic systems.

Q & A

Q. What are the common synthetic methodologies for 2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine, and how are intermediates purified?

The compound is typically synthesized via multi-component benzannulation reactions involving 1,3-diketones, amines, and ketones. For example, N-benzyl-substituted derivatives are prepared using 1,3-diketones and benzylamine under controlled conditions, yielding products purified via chromatography or recrystallization . Lower yields (e.g., 18%) may arise from competing side reactions, necessitating optimized stoichiometry or catalytic systems.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR confirm regiochemistry and substituent positioning, particularly through coupling patterns (e.g., W-coupling for aromatic protons) .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation pathways .
  • Infrared (IR) Spectroscopy : Identifies functional groups like amine N-H stretches (~3300 cm⁻¹) and benzyloxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields and selectivity in the synthesis of this compound derivatives?

Variables to optimize include:

  • Catalysts : Transition-metal catalysts (e.g., Pd) for cross-coupling steps .
  • Temperature : Lower temperatures (e.g., 0–25°C) to suppress side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Protecting Groups : Benzyloxy groups may require temporary protection during functionalization .

Q. What strategies enable regioselective functionalization of the biphenyl core?

  • Directing Groups : Use meta-directing substituents (e.g., nitro or methoxy groups) to guide C–H activation .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) on the benzyloxy group can block undesired positions .
  • Flow Chemistry : Modular flow reactors enhance meta-selectivity in C–H arylation of anilines .

Q. How can contradictory data on reaction yields (e.g., 18% vs. 77%) be reconciled?

Discrepancies may arise from:

  • Impurity Profiles : Unpurified intermediates or side products skew yields .
  • Substrate Scope : Electron-withdrawing/donating groups on starting materials alter reactivity .
  • Catalyst Deactivation : Trace impurities in reagents or solvents may poison catalysts .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Segregate halogenated byproducts for specialized disposal .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic or mechanistic studies?

Stable isotopes enable tracking of the compound’s fate in biological systems via LC-MS/MS. For example, deuterated analogs (e.g., [1,1'-biphenyl-d₉]-3-amine) provide internal standards for quantitative assays .

Applications in Medicinal Chemistry

Q. What role does the benzyloxy group play in modulating bioactivity?

The benzyloxy moiety enhances lipophilicity, improving blood-brain barrier penetration. Derivatives with electron-deficient substituents (e.g., nitro or fluoro groups) show promise as kinase inhibitors or antimicrobial agents .

Q. How can structural analogs of this compound be designed for targeted therapies?

  • Hybrid Molecules : Incorporate pharmacophores like 1,2,4-oxadiazoles for dual-targeting (e.g., anticancer and anti-inflammatory activity) .
  • Prodrug Strategies : Mask the amine group with acyloxyalkyl esters for controlled release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.